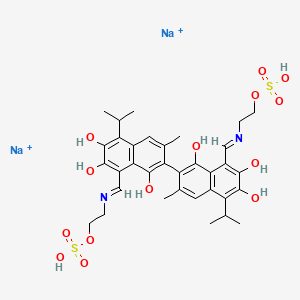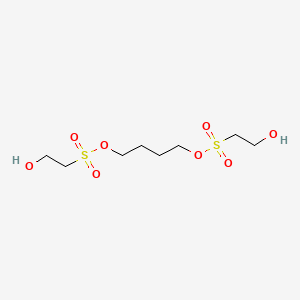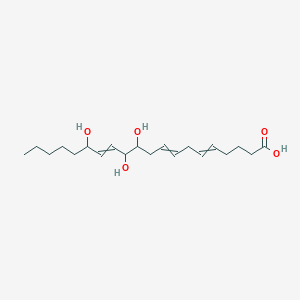
1,8-Dicloroctano
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,8-Dichlorooctane and related compounds involves various chemical reactions that yield structurally complex molecules. For instance, compounds similar to 1,8-Dichlorooctane can be obtained through the reaction of triethylene glycol bis(2-aminophenyl ether) with salicylaldehyde and 2-hydroxy-1-naphthaldehyde, characterized by elemental analysis, IR, 1H-NMR, and UV-visible techniques (Yıldız, Kılıç, & Hökelek, 1998). Another study describes the facile synthesis of 1,8-dioxooctahydroxanthene derivatives, showcasing the diversity in the synthetic approaches related to 1,8-Dichlorooctane derivatives (Maleki et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to 1,8-Dichlorooctane reveals detailed insights into their configuration. The crystallographic analysis shows strong intramolecular hydrogen bonding, imine bond lengths, and angles that are critical for understanding the compound's stability and reactivity (Yıldız, Kılıç, & Hökelek, 1998).
Chemical Reactions and Properties
Chemical reactions involving 1,8-Dichlorooctane derivatives often lead to products with significant corrosion inhibitive performance, as seen in the study of 1,8-dioxooctahydroxanthene derivatives, which demonstrates the chemical versatility and potential applications of these compounds (Maleki et al., 2016).
Physical Properties Analysis
The physical properties of 1,8-Dichlorooctane and its derivatives, including vapor pressures and aqueous solubility, are crucial for their practical applications. A study reports these properties as a function of temperature, providing essential data for environmental and material science research (Sarraute et al., 2006).
Aplicaciones Científicas De Investigación
Adsorción de Contaminantes Emergentes
1,8-Dicloroctano: se utiliza como adsorbato para investigar el rendimiento de los materiales carbonosos {svg_1}. Esta aplicación es crucial en estudios ambientales donde las propiedades de adsorción de los materiales se prueban para su eficiencia en la captura y eliminación de contaminantes del medio ambiente.
Síntesis de Eicosanos
Este compuesto es fundamental para preparar el esqueleto C20 de los eicosanos 1,20-sustituidos que llevan grupos de cabeza fosfato {svg_2}. Estos eicosanos son significativos porque pueden ser modificados con varios grupos funcionales como tiol, maleimido y éster carboxílico activado, que son esenciales en aplicaciones bioquímicas.
Síntesis de Sales de Imidazolio Planar-Quirales
This compound: juega un papel en la síntesis de sales de imidazolio planar-quirales {svg_3}. Estas sales son una clase de compuestos que han despertado interés debido a su posible uso en catálisis asimétrica, que es un proceso clave en la producción de sustancias enantioméricamente puras en los productos farmacéuticos.
Fabricación de Membranas Poliméricas
El compuesto se utiliza en la fabricación de membranas poliméricas fuertes {svg_4}. Estas membranas son significativas para concentrar aminoácidos, lo que tiene aplicaciones tanto en la industria alimentaria como en el sector farmacéutico, donde se requiere la purificación y concentración de aminoácidos.
Desarrollo de Biosensores
This compound: se utiliza en la preparación de biosensores {svg_5}. Los biosensores son dispositivos analíticos que convierten una respuesta biológica en una señal eléctrica. Se utilizan ampliamente en la atención médica para la detección de diversas biomoléculas y patógenos.
Síntesis de Perfluorocarbonos
Por último, se utiliza en la síntesis de perfluorocarbonos {svg_6}, que tienen una variedad de aplicaciones biomédicas. Los perfluorocarbonos son conocidos por su capacidad de disolver grandes volúmenes de gases, lo que es beneficioso en tratamientos médicos como sustitutos sanguíneos artificiales y en la oxigenación de tejidos.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,8-dichlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMNDFVLNUAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062226 | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2162-99-4 | |
| Record name | 1,8-Dichlorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dichlorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)



![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)


